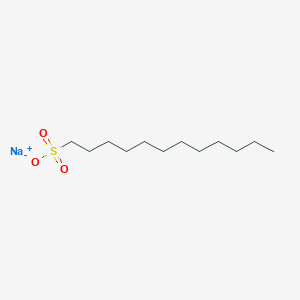

sodium;dodecane-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;dodecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJSVUQLFFJUSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Mechanistic Investigations of Dodecanesulfonates

Sulfonation Reaction Pathways for Alkane Sulfonates

The introduction of a sulfonate group onto an alkane chain, such as dodecane (B42187), can be achieved through several distinct chemical pathways. The choice of method depends on factors like desired product purity, reaction control, and waste management considerations.

Sulfur Trioxide (SO₃) Sulfonation Techniques and Reaction Kinetics

Sulfur trioxide (SO₃) is a highly reactive and efficient sulfonating agent used extensively in industrial processes. softbeam.netscribd.com The reaction of SO₃ with organic compounds is typically rapid, stoichiometric, and highly exothermic. softbeam.netgoogle.comchemithon.com This stoichiometric nature is a key advantage, as it minimizes the amount of unreacted acid compared to other methods. scribd.comchemithon.com Consequently, the neutralized product contains less inorganic salt, such as sodium sulfate (B86663). google.comnjit.edu

For the sulfonation of alkanes, SO₃ can be deployed in a gaseous form, often diluted with dry air to moderate its reactivity, or as a stabilized liquid. chemithon.comnjit.edu Modern approaches have also explored solvent-free conditions, where the reaction between an alkane and pure liquid SO₃ is facilitated by an initiator. google.com

The mechanism of SO₃ sulfonation is complex. Kinetic studies, particularly with related compounds like dodecylbenzene (B1670861), indicate that the reaction can be second-order with respect to sulfur trioxide. uwindsor.ca This suggests a mechanism that involves more than one molecule of SO₃ in the rate-determining step, potentially through the formation of a cyclic transition state with two SO₃ molecules. rsc.orgnih.govresearchgate.net

Table 1: Comparison of SO₃ Sulfonation Characteristics

| Feature | Description | Source |

|---|---|---|

| Reactivity | High, rapid, and exothermic reaction. | softbeam.netgoogle.com |

| Stoichiometry | Nearly 1:1 reaction with the organic feedstock. | scribd.comchemithon.com |

| Byproducts | Lower levels of inorganic sulfates in the final product. | google.comnjit.edu |

| Process Control | Requires tight control due to high exothermicity and reactivity. | chemithon.com |

| Mechanism | Complex, potentially involving two SO₃ molecules in the transition state. | rsc.orgnih.gov |

Sulfuric Acid and Oleum (B3057394) Mediated Processes

The use of concentrated sulfuric acid (H₂SO₄) and oleum (a solution of SO₃ in H₂SO₄) represents a more traditional approach to sulfonation. softbeam.netscribd.com These processes are equilibrium-limited because the reaction generates water, which dilutes the acid and can halt the sulfonation before it reaches completion. softbeam.netchemithon.com To drive the reaction forward, a significant excess of the acid is required. scribd.com

This necessity for excess acid results in a large volume of "spent acid" that requires separation and disposal, posing an economic and environmental challenge. google.comchemithon.com The final neutralized product also typically contains a higher percentage of sodium sulfate. google.comchemithon.com The direct sulfonation of n-alkanes with oleum is a demanding process, often requiring harsh conditions such as high temperatures (approximately 400°C). quora.com The reaction mechanism under these conditions is believed to proceed via a free-radical pathway. quora.comembibe.com For instance, the sulfonation of dodecylbenzene with 98% sulfuric acid is typically carried out at temperatures ranging from 40°C to 70°C for several hours. alfa-chemistry.com

Sulfonation Oxidation of n-Alkanes

Sulfoxidation is a distinct pathway for producing alkane sulfonates. This method involves the simultaneous reaction of an n-alkane with sulfur dioxide (SO₂) and oxygen. chembk.com The reaction is typically initiated by a free-radical source, such as ultraviolet (UV) light or gamma radiation, and is therefore often referred to as photosulfoxidation. scribd.comchembk.com

In a common industrial application of this process, SO₂ and O₂ are bubbled through a mixture of the n-alkane (e.g., dodecane) and water. The reaction temperature is generally kept below 40°C. chembk.com This process yields a mixture of secondary alkanesulfonic acids, as the sulfonate group can attach to various carbon atoms along the alkane chain. researchgate.net Following the reaction, the resulting sulfonic acid is separated from the unreacted alkane and neutralized with a base, such as sodium hydroxide (B78521), to produce the final sodium alkanesulfonate salt. chembk.com

Post-Synthesis Purification and Purity Characterization for Research Applications

For research and high-purity applications, the synthesized sodium dodecanesulfonate must undergo rigorous purification and characterization. Impurities, even in small amounts, can significantly alter the physicochemical properties of the surfactant, such as its surface tension and critical micelle concentration (CMC). nih.gov

A standard laboratory purification technique for sodium dodecanesulfonate is recrystallization, often performed using ethanol (B145695) as the solvent, followed by thorough drying in an oven. chemicalbook.com

A suite of analytical techniques is employed to confirm the identity, structure, and purity of the final product.

| Surface Tensiometry | Measures the surface tension of aqueous solutions to determine the CMC, a key indicator of surfactant purity and performance. | researchgate.net |

In specialized fields like proteomics, the complete removal of detergents such as sodium dodecyl sulfate (a close analog) is critical for downstream analysis by mass spectrometry. nih.gov Techniques like weak cation-exchange chromatography have been developed for the efficient online removal of such surfactants from protein and peptide samples. nih.gov

Green Chemistry Approaches in Dodecanesulfonate Synthesis

The principles of green chemistry are increasingly influencing the synthesis of surfactants to minimize environmental impact. researchgate.net Key strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A primary goal is the replacement of traditional organic solvents with more environmentally benign alternatives, with water being the ideal "green" solvent. researchgate.netscispace.comacs.org The development of catalytic systems that are effective in aqueous media, such as Lewis acid-surfactant-combined catalysts (LASC), allows for easier product separation and catalyst recycling. researchgate.net

Solvent-free reaction conditions represent another significant advancement. google.com The direct sulfonation of alkanes with liquid SO₃ without the need for a solvent like sulfuric acid eliminates the generation of spent acid waste. google.com The use of reagents like hydrogen peroxide is also being explored in various organic syntheses, as its primary byproduct is water. researchgate.net Furthermore, methods that utilize alternative energy sources, such as the photochemical initiation seen in sulfoxidation, align with green chemistry principles by potentially reducing the need for high-temperature processes. scribd.comchembk.com

Self Assembly Phenomena and Aggregate Formation of Sodium Dodecane 1 Sulfonate

Micellization Thermodynamics and Kinetics

The formation of micelles by sodium dodecane-1-sulfonate (B8722912), commonly known as sodium dodecyl sulfate (B86663) (SDS), in an aqueous solution is a spontaneous process driven by the hydrophobic effect. wikipedia.org When dissolved in water, the hydrophobic alkyl chains of the surfactant molecules disrupt the hydrogen-bonding network of water, leading to an increase in the free energy of the system. umcs.pl To minimize this unfavorable interaction, the surfactant molecules self-assemble into aggregates called micelles, where the hydrophobic tails are sequestered in a core, away from the water, and the hydrophilic sulfonate headgroups form a protective outer shell that interfaces with the aqueous environment. umcs.plwikipedia.org This self-assembly is an equilibrium process between monomeric surfactant ions and the aggregated micelles. umcs.pl

Critical Micelle Concentration (CMC) Determination

The onset of micelle formation occurs at a specific surfactant concentration known as the Critical Micelle Concentration (CMC). wikipedia.orgnih.gov Below the CMC, sodium dodecane-1-sulfonate exists primarily as individual monomers. As the concentration increases to and surpasses the CMC, the monomers begin to aggregate into micelles. umcs.pl This transition is marked by abrupt changes in various physicochemical properties of the solution, allowing for the experimental determination of the CMC. umcs.pl

A variety of techniques are employed to measure the CMC, each monitoring a different solution property that changes upon micellization. nih.gov These methods are often independent of the operator and can be highly reliable. nih.gov

Common Methods for CMC Determination:

| Method | Principle |

| Conductivity | Measures the change in electrical conductivity. The mobility of surfactant ions within a micelle is lower than that of free monomers, leading to a distinct break in the conductivity versus concentration plot at the CMC. umcs.plconicet.gov.ar |

| Surface Tensiometry | Monitors the surface tension of the solution. Surfactant monomers adsorb at the air-water interface, reducing surface tension. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is the point where this plateau begins. umcs.pl |

| Fluorescence Spectroscopy | Utilizes fluorescent probes, such as pyrene (B120774), which are sensitive to the polarity of their microenvironment. Pyrene's fluorescence spectrum changes significantly when it is partitioned from the polar aqueous phase into the nonpolar micellar core, allowing for CMC determination. nih.govmdpi.com |

| Capillary Electrophoresis | This technique can determine CMC by monitoring changes in solution viscosity. As micelles form, the viscosity of the solution increases, causing a drastic change in the migration times of an analyte forced through the solution. nih.gov |

| Calorimetry | Titration calorimetry can be used to determine the CMC by measuring the heat changes associated with micelle formation. niu.edu |

The CMC of sodium dodecane-1-sulfonate is not a fixed value but is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.orgajchem-a.com For instance, the addition of salt (like NaCl) reduces the electrostatic repulsion between the anionic headgroups, which promotes micellization and thus lowers the CMC. nih.govias.ac.in A commonly cited CMC value for sodium dodecane-1-sulfonate in pure water at 25°C is approximately 8.1 mM. nih.gov

Micellar Growth, Polydispersity, and Morphological Transitions

Above the CMC, the aggregates of sodium dodecane-1-sulfonate are not static. Initially, they tend to form small, spherical micelles. However, as the surfactant concentration increases further, or upon the addition of electrolytes, these micelles can grow in size. csun.eduacs.org This growth is often accompanied by a change in shape, a phenomenon known as a morphological transition. nih.gov

The primary transition is from spherical to cylindrical or rod-like micelles. nih.govnih.gov This change is driven by a complex interplay of forces, including the packing of surfactant tails, electrostatic interactions between headgroups, and counterion binding. nih.gov The binding of counterions (like Na+) to the micellar surface screens the repulsion between the negatively charged sulfonate headgroups, allowing the surfactant molecules to pack more closely and favoring a cylindrical geometry. nih.gov The formation of transient surfactant dimers mediated by these counterions can act as a trigger for this morphological change. nih.gov This transition from spherical to rod-like structures can be observed experimentally using techniques like small-angle X-ray/neutron scattering (SAXS/SANS). nih.gov

The population of micelles in a solution is typically not uniform in size; this is known as polydispersity. The size distribution and average aggregation number (the number of monomers per micelle) can be influenced by factors like total surfactant concentration and the presence of additives. researchgate.net For sodium dodecyl sulfate, it has been observed that in the absence of added salt, the aggregation number grows slowly with the total detergent concentration. csun.edu

Free Energies of Micellization (ΔG°m)

The spontaneity of the micellization process is quantified by the standard Gibbs free energy of micellization (ΔG°m). umcs.plmdpi.com A negative value for ΔG°m indicates that micelle formation is a thermodynamically favorable process. ajchem-a.commdpi.com The primary driving force for this spontaneity is the entropy gain associated with the release of ordered water molecules from around the hydrophobic surfactant tails, a phenomenon known as the hydrophobic effect. wikipedia.orgumcs.pl

The standard Gibbs free energy of micellization can be calculated from the experimentally determined CMC value. For ionic surfactants like sodium dodecane-1-sulfonate, the equation often incorporates the degree of counterion binding to the micelle. conicet.gov.arresearchgate.net The general relationship shows that a lower CMC corresponds to a more negative ΔG°m, indicating greater stability of the micelles. umcs.pl

Enthalpy of Micellization (ΔH°m): This term can be endothermic or exothermic and relates to the transfer of the alkyl chain from water to the micelle core and changes in headgroup interactions. It can be determined from the temperature dependence of the CMC. ajchem-a.com

Entropy of Micellization (ΔS°m): This term is generally positive and dominant, driven by the hydrophobic effect. The increased disorder of the water molecules upon sequestration of the hydrophobic tails provides a significant entropic push for micellization. umcs.plconicet.gov.ar

The micellization process is often entropy-driven at lower temperatures and can become enthalpy-driven as the temperature increases, a phenomenon known as enthalpy-entropy compensation. ajchem-a.com

Mixed Micelle Systems and Synergistic Interactions

When sodium dodecane-1-sulfonate is mixed with other types of surfactants (e.g., cationic, nonionic, or even another anionic surfactant with a different chain length), the resulting aggregates are known as mixed micelles. researchgate.netnih.gov These systems often exhibit non-ideal behavior and synergistic interactions, where the properties of the mixture are more favorable than those of the individual components. mdpi.com For example, the CMC of the mixture is often lower than the CMC of either pure surfactant, indicating that mixed micelle formation is more favorable. mdpi.com

Theoretical Models for Mixed Micellization (e.g., Clint Equation, Regular Solution Approximation)

To understand and predict the behavior of mixed micellar systems, several theoretical models have been developed. These models help quantify the interactions between the different surfactant molecules within the micelle.

Clint Equation: This model assumes ideal mixing of the surfactants in the micellar phase. It provides a way to predict the CMC of a mixed surfactant system based on the CMCs of the individual components and their mole fractions in the solution. dntb.gov.ua Deviations from the Clint equation suggest non-ideal mixing and synergistic or antagonistic interactions.

Experimental Characterization of Mixed Aggregates

The properties of mixed micelles containing sodium dodecane-1-sulfonate are investigated using many of the same techniques employed for single-surfactant systems.

Conductivity and Tensiometry: These methods are used to determine the CMC of the mixed system. A significant negative deviation from the ideal CMC value is a strong indicator of synergistic interactions. ias.ac.inresearchgate.net

Fluorescence Spectroscopy: This technique can probe the microenvironment within the mixed micelle and determine parameters like the aggregation number and polarity of the micellar core. researchgate.netnih.gov

Calorimetry: Isothermal titration calorimetry can directly measure the enthalpy of mixed micelle formation, providing deep thermodynamic insight into the interactions between the components. niu.edu

Dynamic Light Scattering (DLS): This method is used to measure the size of the mixed aggregates. ias.ac.in

Studies on mixed systems, such as those combining anionic sodium dodecane-1-sulfonate with cationic surfactants, often show strong synergism due to the electrostatic attraction between the oppositely charged headgroups. nih.gov This can lead to the formation of various aggregate structures, including vesicles. nih.gov Even mixing with another anionic surfactant of a different chain length can lead to non-ideal behavior, resulting in more compact, rod-like micelles. researchgate.net The characterization of these mixed aggregates is crucial for optimizing formulations in various industrial and pharmaceutical applications. mdpi.comnih.gov

Factors Influencing Self-Assembly

The spontaneous organization of individual sodium dodecane-1-sulfonate molecules into ordered aggregates is a complex process governed by a delicate balance of intermolecular forces. Various external and internal factors can significantly alter this equilibrium, thereby influencing the critical micelle concentration (CMC), as well as the size, shape, and stability of the resulting aggregates.

The self-assembly of ionic surfactants like sodium dodecane-1-sulfonate in aqueous solutions is highly sensitive to the ionic environment. The presence of electrolytes and the specific nature of the counter-ions play a pivotal role in modulating the formation and characteristics of micelles.

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of sodium dodecane-1-sulfonate increases the concentration of counter-ions (Na+) in the bulk solution. These counter-ions accumulate near the charged sulfonate head groups at the micelle surface, effectively shielding the electrostatic repulsion between them. This screening effect reduces the opposition to aggregation, making it easier for surfactant monomers to come together. Consequently, the critical micelle concentration (CMC) decreases as the ionic strength of the solution increases. This relationship can be described by the Corrin-Harkins equation, which shows a linear relationship between the logarithm of the CMC and the logarithm of the total counter-ion concentration. researchgate.net

The identity of the counter-ion itself has a profound impact on micellization. This is attributed to the degree of counter-ion binding to the micellar surface. Different counter-ions exhibit varying affinities for the micelle. For anionic surfactants, the effectiveness of counter-ions in promoting micellization typically follows the order of increasing hydrated radius and decreasing charge density. For instance, in alkyl sulfate systems, the decrease in CMC follows the order Li+ > Na+ > K+ > Cs+. acs.org This trend is related to the increasing binding affinity of the counter-ions to the micelles as their size increases and their hydration shell becomes less tightly bound. acs.org More strongly bound counter-ions are more effective at neutralizing the charge of the head groups, thus promoting easier aggregation at lower surfactant concentrations. Divalent cations, such as calcium (Ca2+), are significantly more effective at promoting micellization than monovalent cations due to their ability to neutralize two head group charges simultaneously. princeton.edu This strong binding can lead to more compact and ordered micellar structures. princeton.edu The total degree of counter-ion binding, which is the fraction of charge at the micelle's surface neutralized by bound counter-ions, is a crucial parameter in these systems. nih.gov

| Counter-Ion | Typical CMC Trend | Binding Affinity to Micelle |

|---|---|---|

| Li⁺ | Highest | Lowest |

| Na⁺ | Intermediate | Intermediate |

| K⁺ | Lower | Higher |

| Cs⁺ | Lowest | Highest |

This table illustrates the general trend observed for anionic surfactants like alkyl sulfonates and sulfates, where counter-ions with lower hydration energy and larger ionic radii bind more strongly to the micelle, leading to a lower CMC. acs.org

Temperature exerts a complex and significant influence on the self-assembly of sodium dodecane-1-sulfonate. Its primary effects are on the critical micelle concentration (CMC) and the thermodynamics of micellization, including the enthalpy (ΔHmic) and entropy (ΔSmic) of the process.

For many ionic surfactants, the relationship between CMC and temperature is not monotonic. Instead, the CMC value typically passes through a minimum as the temperature is increased. acs.org At lower temperatures, an increase in temperature favors micellization (decreasing the CMC). This is because the process is largely driven by an increase in entropy, which arises from the release of structured water molecules from around the hydrophobic alkyl chains (the hydrophobic effect). As the temperature rises, this entropic contribution becomes more significant. However, beyond a certain temperature (the temperature of minimum CMC), a further increase in temperature begins to disfavor aggregation, causing the CMC to rise. This is because the increased thermal energy leads to greater molecular motion, which can disrupt the ordered structure of the micelles.

The enthalpy of micellization (ΔHmic) for ionic surfactants is also strongly dependent on temperature. acs.org It often transitions from being endothermic (positive ΔHmic) at low temperatures to exothermic (negative ΔHmic) at higher temperatures, passing through zero near the temperature of minimum CMC. acs.org This change reflects the shifting balance between the energy required to break hydrogen bonds in water and the favorable interactions within the micelle. Studies on the adsorption of similar surfactants, like sodium dodecyl sulfate (SDS), onto surfaces have shown that at low surfactant concentrations, an increase in temperature can reduce the number of adsorbed molecules. nih.gov This suggests that temperature can directly impact the equilibrium between monomers in solution and aggregated structures. nih.gov

| Temperature Range | Effect on CMC | Dominant Thermodynamic Factor | Enthalpy of Micellization (ΔHmic) |

|---|---|---|---|

| Low (Below Tmin CMC) | Decreases with increasing temperature | Entropy-driven (Hydrophobic effect) | Endothermic (+) |

| High (Above Tmin CMC) | Increases with increasing temperature | Disruptive thermal energy | Exothermic (-) |

This table summarizes the general U-shaped dependence of the CMC on temperature for ionic surfactants, a phenomenon tied to the changing thermodynamic drivers of self-assembly. acs.org

The specific molecular structure, or architecture, of a surfactant molecule is a fundamental determinant of its self-assembly behavior. For a compound like sodium dodecane-1-sulfonate, which has a linear alkyl chain, its aggregation properties can be contrasted with its branched isomers, where the sulfonate head group is attached to a secondary carbon along the dodecyl chain.

The primary factor influenced by branching is the geometric packing of the surfactant molecules into an aggregate. Surfactant packing is often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the cross-sectional area of the head group at the aggregate surface (a₀), and the length of the tail (lc). For a linear isomer like sodium dodecane-1-sulfonate, the sulfonate group is at the terminal position, resulting in a smaller effective head group area. This geometry favors the formation of spherical micelles.

When the sulfonate group is moved to an internal position along the alkyl chain, creating a branched structure, the effective cross-sectional area (a₀) of the head group region increases significantly. This is because the parts of the alkyl chain on either side of the sulfonate group are forced away from the micellar core, effectively contributing to the steric bulk at the interface. This change in molecular shape makes it more difficult for the molecules to pack into the curved geometry of a spherical micelle. Consequently, branched isomers generally exhibit a higher critical micelle concentration (CMC) and form smaller aggregation number micelles compared to their linear counterparts. acs.org In some cases, the significant steric hindrance from a centrally located head group can completely prevent micelle formation, leading instead to the formation of other aggregate structures like vesicles or lamellar phases, or simply increased solubility without aggregation. acs.orgnih.gov Studies on positional isomers of sodium dodecyl benzene (B151609) sulfonate have clearly demonstrated that moving the hydrophilic headgroup from the end of the alkyl chain towards the center systematically alters solubility and self-assembly behavior. acs.org

| Property | Linear Isomer (e.g., sodium dodecane-1-sulfonate) | Branched Isomer (sulfonate on internal carbon) |

|---|---|---|

| Effective Head Group Area (a₀) | Smaller | Larger |

| Critical Micelle Concentration (CMC) | Lower | Higher |

| Aggregation Number | Larger | Smaller |

| Preferred Aggregate Geometry | Spherical Micelles | Less curved structures (e.g., smaller micelles, vesicles) or no aggregation |

This table contrasts the expected properties based on the principle that the position of the hydrophilic headgroup significantly impacts the molecule's effective shape and how it can pack into an aggregate. acs.org

Interfacial Behavior and Adsorption Phenomena of Sodium Dodecane 1 Sulfonate

Adsorption at Liquid-Vapor Interfaces (e.g., Air/Water)

The accumulation of sodium dodecane-1-sulfonate (B8722912) at the air-water interface significantly alters the surface properties of the aqueous solution. This phenomenon is driven by the thermodynamic favorability of positioning the hydrophobic dodecyl chain away from the water phase and into the air, while the ionic sulfonate group remains hydrated.

The adsorption of sodium dodecane-1-sulfonate at the solution-air interface is commonly quantified by measuring the reduction in surface tension. Studies show that as the concentration of sodium dodecane-1-sulfonate increases in an aqueous solution, the surface tension decreases. acs.orgacs.org This effect is more pronounced at higher temperatures. acs.org For instance, in a solution with a surfactant concentration of 6.2 x 10⁻⁴ mol·L⁻¹ at a pH of 4, the surface tension drops from 71.0 mN·m⁻¹ to 63.3 mN·m⁻¹ as the temperature is raised from 20°C to 50°C. acs.org However, the surface tension is only slightly affected by changes in pH within a range of 4 to 10. researchgate.net

From surface tension data, thermodynamic quantities associated with the adsorption process can be determined. A key parameter is the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and the surface tension reaches a near-constant minimum value. For sodium dodecane-1-sulfonate, the CMC has been experimentally determined to be 7 x 10⁻³ mol·L⁻¹. acs.org

Further analysis of adsorption isotherms provides insight into the properties of the adsorbed monolayer. Key thermodynamic parameters for sodium dodecane-1-sulfonate at the air-water interface have been calculated from such studies. researchgate.net

Table 1: Thermodynamic Properties of Adsorption for Sodium Dodecane-1-Sulfonate at the Air/Water Interface

| Thermodynamic Parameter | Value |

|---|---|

| Molecular Limiting Area | 38 to 49 Ų per molecule |

This table presents data from a study conducted at 293.15 K and pH values between 4 and 10. researchgate.net

The orientation of surfactant molecules at the air-water interface is crucial for their function. While specific studies detailing the precise orientation of the sulfonate headgroup of sodium dodecane-1-sulfonate were not found in the search results, research on analogous surfactants provides relevant insights. For example, a study on sodium-dodecylnaphthalene-sulfonate demonstrated that the average molecular orientation changes progressively with an increase in the surface density of the molecules at the interface. This suggests that as more sodium dodecane-1-sulfonate molecules adsorb to the interface, their packing and tilt angle adjust accordingly.

The presence of electrolytes in an aqueous surfactant solution can influence the adsorption behavior at the air-water interface, typically by shielding the electrostatic repulsion between the ionic headgroups. This shielding allows for a more compact packing of the surfactant molecules at the interface. While it is a known phenomenon for ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) that adding an electrolyte such as sodium chloride (NaCl) enhances surface adsorption and lowers the CMC, specific studies quantifying this effect for sodium dodecane-1-sulfonate were not available in the consulted research. rsc.orgmdpi.com

Adsorption at Liquid-Liquid Interfaces (e.g., Water/Oil, Water/Carbon Tetrachloride)

The behavior of sodium dodecane-1-sulfonate at the interface between two immiscible liquids, such as water and oil, is central to its role in emulsification and other industrial applications.

The effectiveness of a surfactant in stabilizing an emulsion is directly related to its ability to lower the interfacial tension (IFT) between the two liquid phases. This reduction in IFT facilitates the creation of a larger interfacial area, promoting the formation of droplets of one liquid dispersed in the other. unipr.it The value of the IFT between pure dodecane (B42187) and pure water is approximately 51.3 mN/m. unipr.it While extensive research exists on the reduction of this IFT by similar surfactants like sodium dodecyl sulfate (SDS), specific experimental data for the interfacial tension of sodium dodecane-1-sulfonate at water/oil or water/carbon tetrachloride interfaces were not found in the provided search results. unipr.itepfl.ch

The structure of the adsorbed surfactant layer at a liquid-liquid interface involves the organization of the surfactant's hydrophobic tails within the non-aqueous phase. Studies using techniques like sum frequency generation spectroscopy on the closely related SDS at water/oil interfaces have shown that the alkyl tails can exhibit a high degree of order. epfl.ch For instance, at a water/hexadecane interface, the alkyl chains are well-ordered. epfl.ch Molecular dynamics simulations also suggest that at low surfactant surface densities, oil molecules tend to align parallel to the water surface, but become more isotropically oriented as surfactant concentration increases. rsc.org However, specific research detailing the tail organization and interfacial structure for sodium dodecane-1-sulfonate was not present in the search results.

Adsorption at Solid-Liquid Interfaces (e.g., Silica (B1680970)/Water)

The behavior of sodium dodecane-1-sulfonate at the interface between a solid and a liquid, such as silica and water, is governed by a complex interplay of forces. The adsorption process is critical in various industrial applications where this anionic surfactant is utilized.

Adsorption Mechanisms and Layer Formation

The adsorption of anionic surfactants like sodium dodecane-1-sulfonate onto a negatively charged surface such as silica in an aqueous environment occurs despite electrostatic repulsion. researchgate.nettandfonline.com The primary driving force for this adsorption is the hydrophobic interaction between the dodecyl chain of the surfactant and the less hydrophilic parts of the silica surface, such as siloxane groups. researchgate.netjs-soilphysics.com At low concentrations, surfactant molecules, or monomers, adsorb onto the surface. researchgate.net As the concentration increases towards a critical point, the adsorption can increase markedly due to the association of the hydrocarbon chains of the surfactant molecules, leading to the formation of aggregates known as hemimicelles at the interface. rsc.org

The adsorption process is significantly influenced by environmental conditions like pH and the concentration of electrolytes. tandfonline.comjs-soilphysics.com An increase in pH leads to a higher negative charge density on the silica surface, which in turn increases the electrostatic repulsion and decreases the amount of adsorbed surfactant. researchgate.netjs-soilphysics.com Conversely, a higher electrolyte (salt) concentration can screen the electrostatic repulsion, promoting greater adsorption. js-soilphysics.com The adsorption behavior can be described by models like the Langmuir isotherm, which can be modified to account for the electrical potential near the silica surface. researchgate.nettandfonline.com Studies on similar anionic surfactants show a clear trend of decreasing adsorption with increasing pH. js-soilphysics.com

Molecular dynamics simulations show that dodecane molecules can form distinct adsorption layers on silica surfaces. brunel.ac.uk The process of oil detachment from silica surfaces, facilitated by surfactants, is a key step where surfactant molecules lower the interfacial tension between the oil and water. mdpi.com The adsorption of the surfactant alters the wetting properties of the solid surface. nih.gov

Table 1: Effect of pH on the Maximum Adsorption of Sodium Dodecyl Sulfate (SDS) on Silica at 0.1 mol/L NaCl Data adapted from studies on Sodium Dodecyl Sulfate (SDS) as an analogue for Sodium Dodecane-1-Sulfonate.

| pH | Maximum Adsorption (mmol/kg) |

|---|---|

| 3.0 | 1.0 |

| 4.5 | 0.7 |

| 5.0 | 0.6 |

| 7.0 | 0.2 |

Source: Adapted from Li and Ishiguro, 2016. js-soilphysics.com

Interaction with Pre-existing Polymer Layers

The interaction of sodium dodecane-1-sulfonate with surfaces already coated with a polymer layer is a critical aspect in formulations where both components are present. Research on the adsorption of polyethyleneimine (PEI)/sodium dodecyl sulfate (SDS) complexes on silica surfaces reveals that the adsorption features are highly dependent on the surfactant concentration. acs.org When an oppositely charged surfactant like SDS is introduced to a pre-adsorbed PEI layer on silica, it can cause the adsorbed polymer layer to shrink. acs.org

At low surfactant concentrations, before precipitation occurs, the system behaves differently than at higher concentrations. acs.org As the concentration of the anionic surfactant increases, the polymer/surfactant complexes can shrink. acs.org A further increase in surfactant concentration can lead to the adsorption of surfactant ions onto the hydrophobic polymer/surfactant particles, which electrostatically stabilizes the dispersion. acs.org The structure of the adsorbed layer of the polymer is thus heavily dependent on the presence of the oppositely charged surfactant. acs.org In some systems, the addition of nanoparticles to polymer-surfactant foams can improve foam stability through synergistic effects. researchgate.net

Table 2: Adsorbed Layer Thickness of PEI/SDS on Silica as a Function of SDS Concentration Data based on the interaction of Sodium Dodecyl Sulfate (SDS) with a pre-adsorbed Polyethyleneimine (PEI) layer.

| Condition | SDS Concentration Domain | Adsorbed Layer Behavior |

|---|---|---|

| pH = 9.9 | Pre-precipitation | Initial Layer Thickness |

| pH = 9.9 | Post-precipitation | Approx. 2-fold shrinking of layer |

Source: Adapted from Varga et al., 2005. acs.org

Interactions with Polymeric Systems and Complexation with Sodium Dodecane 1 Sulfonate

Interaction with Non-Ionic Polymers

Sodium dodecane-1-sulfonate (B8722912) interacts with non-ionic polymers primarily through hydrophobic associations between the surfactant's alkyl tail and less polar segments on the polymer chain. This binding is typically a cooperative process, initiating at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is lower than the surfactant's own critical micelle concentration (CMC).

The interaction of anionic surfactants like sodium dodecane-1-sulfonate with Poly(ethylene oxide) (PEO) and Poly(vinylpyrrolidone) (PVP) is well-documented. For PEO, the binding is driven by the hydrophobic attraction between the surfactant's dodecyl chain and the PEO backbone. Studies using sodium dodecyl sulfate (B86663) (SDS), a closely related surfactant, show that the surfactant can nearly completely displace the polymer from the air-water interface, even at concentrations below the CAC. nih.gov This displacement is more pronounced at high ionic strength, which increases the driving force for surfactant adsorption. nih.gov

In PVP systems, the interaction also leads to the formation of polymer-surfactant aggregates. acs.org The presence of the polymer induces the surfactant to form micelle-like clusters along the polymer chain at the CAC. rsc.orgnih.gov The complexation between an anionic surfactant and PVP can impact the properties of a formulation, for instance, by increasing the viscosity of the microenvironment, which can affect the release rate of other components. acs.org Research on NaIO4 salt-complexed PEO/PVP blends further demonstrates the complex interplay within these systems, where ionic conductivity can be significantly altered. acs.org

Sodium dodecane-1-sulfonate interacts with non-ionic, water-soluble cellulose (B213188) derivatives such as Hydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC), and Hydroxyethyl Cellulose (HEC). The primary mechanism involves the adsorption of surfactant molecules onto the hydrophobic sites of the polymer backbone. tandfonline.com This process results in the formation of polymer-surfactant complexes.

Studies on HPMC and SDS show that this interaction begins at the CAC, where surfactant molecules form clusters along the polymer chain. tandfonline.comosti.gov This binding imparts a negative charge to the HPMC chains, leading to electrostatic repulsion between polymer segments. osti.gov This repulsion can cause the polymer chains to disentangle and the network to loosen, resulting in a decrease in the viscosity of the solution at higher surfactant concentrations. osti.gov The charged complexes can also provide electrosteric stabilization to particles in a suspension. tandfonline.com Early studies with cationic derivatives of HEC and SDS established that maximum precipitation between polyelectrolytes and surfactants often occurs around the point of charge neutralization. tandfonline.com

The interaction between sodium dodecane-1-sulfonate and non-ionic polymers leads to the formation of distinct polymer-surfactant complexes. This process is initiated when the surfactant concentration reaches the CAC. At this point, surfactant molecules begin to cooperatively bind to the polymer, forming micelle-like aggregates that are associated with the polymer chain. rsc.orgtandfonline.com

Interaction with Polyelectrolytes and Charged Polymers

The interaction of sodium dodecane-1-sulfonate with charged polymers is strongly influenced by electrostatic forces, particularly when the polymer carries an opposite (positive) charge. This attraction is often the primary driving force for complexation.

The complexation of anionic surfactants with cationic polyelectrolytes is a robust interaction driven by the strong electrostatic attraction between the negatively charged sulfonate headgroup and the positively charged sites on the polymer backbone. tandfonline.comresearchgate.net This interaction is often cooperative and can lead to phase separation and precipitation, especially when the charges are neutralized. rsc.orgosti.gov

In the case of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), small-angle neutron scattering has shown that the presence of the polymer induces surfactant micellization below the normal CMC. researchgate.net The resulting structure features the polymer chain decorating the surfactant micelles. researchgate.net

The interaction with Polyethyleneimine (PEI), a hyperbranched cationic polyelectrolyte, is highly dependent on pH. rsc.orgrsc.org At low pH, where PEI is highly protonated and carries a high positive charge, the electrostatic attraction is the dominant driving force for binding with the anionic surfactant. rsc.orgrsc.org This can lead to the formation of insoluble complexes that precipitate from the solution. rsc.org At higher pH, hydrophobic interactions play a more significant role. rsc.org As more surfactant is added, the precipitated complexes can sometimes resolubilize, forming charged particles where the surfactant molecules are arranged on the surface of collapsed polymer/surfactant aggregates. rsc.orgtandfonline.com

Table 1: Characteristics of Sodium Dodecyl Sulfate (SDS) Interaction with Polyethyleneimine (PEI)

| pH Condition | Primary Driving Force | Observed Phenomenon | Reference |

| Low pH | Electrostatic Interaction | Strong binding, phase separation, and precipitation. | rsc.orgrsc.org |

| High pH | Hydrophobic Interaction | Weaker binding, complex formation. | rsc.org |

| Increasing SDS Conc. | Electrostatic & Hydrophobic | Complex formation, potential precipitation, and subsequent resolubilization or charge reversal of particles. | rsc.orgtandfonline.com |

Sodium dodecane-1-sulfonate can significantly modulate the structure and properties of complex coacervates formed between non-ionic and charged polymers. In the Pluronic F108 (a PEO-PPO-PEO block copolymer) and Poly(acrylic acid) (PAA) system, coacervation is driven by the complexation between the PEO blocks of Pluronic and the anionic PAA.

The introduction of an anionic surfactant like SDS disrupts this network. The SDS molecules compete with the PAA for interaction with the Pluronic F108 chains. This competitive binding reduces the efficacy of the PAA-Pluronic complexation that drives coacervate formation.

Research shows that increasing the concentration of SDS in a Pluronic F108-PAA coacervate leads to several key changes:

Increased Water Content: The coacervate becomes more hydrated.

Altered Composition: The concentration of Pluronic F108 within the coacervate phase decreases significantly, while the relative concentration of PAA increases.

Reduced Viscoelasticity: The mechanical properties are altered, with the viscoelastic moduli of the coacervate decreasing as more SDS is added, making it flow more readily.

Small-angle X-ray scattering (SAXS) data indicates that at sufficient SDS concentrations, the signature of Pluronic micelles within the coacervate disappears, suggesting a disruption of the primary associating structures. These findings demonstrate that the mechanical properties of such coacervates are dictated by the binding efficiency between the complexing polymers, which can be effectively tuned by a competitive surfactant.

Table 2: Effect of Sodium Dodecyl Sulfate (SDS) Concentration on Pluronic F108-PAA Coacervate Properties

| SDS Concentration | Water Content | Pluronic F108 in Coacervate | PAA in Coacervate | Viscoelastic Moduli | Reference |

| Low | Lower | Higher | Lower | Higher | |

| High | Increases | Decreases | Increases | Decreases |

Impact on Rheological Properties of Polymer Solutions and Gels

The interaction between sodium dodecane-1-sulfonate, commonly known as sodium dodecyl sulfate (SDS), and various polymers in aqueous solutions leads to significant changes in the rheological properties of these systems. The anionic nature of SDS facilitates strong interactions with polymers, particularly polyampholytes like gelatin, which possess both positive and negative charges along their molecular backbones. nih.govnih.govresearchgate.netmdpi.com These interactions, primarily electrostatic and hydrophobic, result in the formation of polymer-surfactant complexes that can profoundly alter the viscoelasticity of solutions and the structural integrity of gels. nih.govnih.govresearchgate.net The specific impact on rheology is highly dependent on the concentrations of both the polymer and the surfactant, as well as other environmental factors like temperature and pH. nih.govresearchgate.net

Viscoelasticity of Hydrogels (e.g., Gelatin-SDS Systems)

The viscoelastic properties of hydrogels, such as those formed by gelatin, are critically influenced by the addition of sodium dodecane-1-sulfonate. Gelatin solutions undergo a transition from a near-Newtonian liquid to a viscoelastic hydrogel upon cooling, a process driven by the formation of a three-dimensional network of triple helices held together by various intermolecular forces. nih.gov The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are key parameters used to characterize the viscoelasticity and strength of these gels. nih.govtuiasi.ro

The introduction of SDS into gelatin hydrogels has a concentration-dependent effect on their viscoelasticity. nih.govnih.govresearchgate.netcity.ac.uk At low concentrations, SDS molecules can bind to the gelatin chains, leading to an enhancement of the gel's elastic properties. This is often attributed to the formation of SDS-gelatin complexes that can act as additional cross-linking points within the gel network, thereby increasing its rigidity and strength. However, at higher concentrations, SDS can disrupt the protein's structure, leading to denaturation and a subsequent decrease in the gel's elasticity. nih.gov Studies on the dilational rheological behavior of gelatin-SDS complexes at the air-water interface have shown that the binding of SDS molecules disrupts the cross-linked network of adsorbed gelatin, resulting in a reduction of the surface elastic modulus. nih.govacs.org

Research has demonstrated that the ratio of SDS to gelatin is a crucial factor in tailoring the viscoelastic properties of high-strength gelatin hydrogels. nih.govnih.govresearchgate.netcity.ac.uk For instance, in a study with 5 wt. % gelatin gels, the storage modulus (G') after 60 minutes of gelation at a specific temperature showed a significant increase with the addition of SDS, reaching a maximum value before declining at higher SDS concentrations. mdpi.com This indicates an optimal SDS concentration for enhancing the elastic character of the hydrogel.

Table 1: Effect of Sodium Dodecane-1-Sulfonate (SDS) on the Storage Modulus (G') of 5 wt. % Gelatin Hydrogels This table presents illustrative data based on findings reported in the literature, showing the non-linear effect of SDS concentration on the elasticity of gelatin hydrogels. mdpi.com

| SDS to Gelatin (S/G) Ratio (w/w) | SDS Concentration (wt. %) | Relative Increase in G' (approx.) |

| 0 | 0 | 1.0x |

| 0.046875 | 0.234375 | 1.8x |

| 0.09375 | 0.46875 | 2.5x |

| 0.140625 | 0.703125 | 2.0x |

| 0.1875 | 0.9375 | 1.2x |

Rheological Moduli and Gelation Kinetics

The rheological moduli, G' and G'', are direct indicators of the gelation process and the final strength of the hydrogel. In gelatin-SDS systems, the evolution of these moduli over time provides insights into the gelation kinetics. nih.govrheosense.comumass.edu The gelation of gelatin involves a coil-to-helix transition, and the rate of this process can be accelerated or hindered by the presence of SDS. nih.govrheosense.com

At relatively low concentrations, SDS has been shown to act as a gelling accelerator for gelatin. nih.gov The interaction between SDS and gelatin can promote the formation of the helical structures that are fundamental to the gel network, leading to a faster increase in the storage modulus (G'). nih.gov This acceleration is reflected in a shorter gelation time, which is often defined as the point where G' surpasses G''. However, as the concentration of SDS increases beyond an optimal point, it can act as a denaturant, disrupting the protein structure and impeding the formation of a cohesive gel network, thus slowing down the gelation kinetics or even preventing gelation altogether. nih.gov

The gel strength, as indicated by the magnitude of G', is significantly influenced by the SDS-to-gelatin ratio. nih.govmdpi.com For gelatin concentrations of 5, 10, and 20 wt. %, the gel strength was observed to increase with SDS incorporation up to a certain point, after which it declined. nih.govmdpi.com The maximum enhancement in elasticity was most pronounced in the less concentrated gelatin gels. For example, 5 wt. % gelatin gels exhibited a 2.5-fold increase in G' at an optimal SDS ratio, while for 20 wt. % gelatin, the maximum increase was about 1.5-fold. mdpi.com This suggests that the higher the initial gel strength (due to higher gelatin concentration), the lower the SDS ratio required to achieve the maximum increase in elasticity. mdpi.com

Viscosity Modulation in Polymer-Surfactant Systems

The viscosity of polymer solutions is another critical rheological parameter that is significantly modulated by the addition of sodium dodecane-1-sulfonate. The nature of this modulation depends on the specific polymer, the concentrations of both polymer and surfactant, and the presence of other substances like salts. ciac.jl.cnacs.orgnih.gov

In systems containing gelatin, the incorporation of SDS generally leads to an increase in the solution's viscosity. mdpi.com This thickening effect is a result of the formation of larger hydrodynamic volumes of the gelatin-SDS complexes. For instance, in solutions with gelatin concentrations ranging from 5 to 20 wt. %, the apparent viscosity was found to be strongly dependent on both the gelatin and SDS concentrations. mdpi.com

The interaction of SDS with other polymers, such as hydroxyethylcellulose (HEC) and its hydrophobically modified analogue (HM-HEC), has also been studied. acs.orgnih.gov Anomalous viscosity enhancements were observed in semi-dilute solutions of HEC/SDS and HM-HEC/SDS at high SDS concentrations, particularly at low temperatures. acs.orgnih.gov The proposed mechanism for this significant viscosification is that hydrated SDS aggregates act as cross-linkers within the polymer network. acs.orgnih.gov For HM-HEC/SDS systems, hydrophobic interactions further strengthen this network, leading to even higher viscosities. acs.orgnih.gov

In the case of copolymers of acrylamide (B121943) and sodium allylsulfonate, the effect of sodium dodecane-1-sulfonate on the intrinsic viscosity was found to be dependent on the presence of other electrolytes. ciac.jl.cn The intrinsic viscosity decreased with increasing SDS concentration in the presence of sodium chloride, but it increased when only n-butyl alcohol was present. ciac.jl.cn For polyacrylamide (PAM) solutions, the effect of SDS on viscosity was similar to that of mineral salts. ciac.jl.cn

Table 2: Influence of Sodium Dodecane-1-Sulfonate (SDS) on the Viscosity of Various Polymer Systems This table summarizes the general trends observed in the literature regarding the effect of SDS on the viscosity of different polymer solutions.

| Polymer System | SDS Concentration Range | Observed Effect on Viscosity | Reference(s) |

| Gelatin | Increasing concentrations | General increase in apparent viscosity | mdpi.com |

| Hydroxyethylcellulose (HEC) | High concentrations, low temperatures | Significant viscosity enhancement | acs.orgnih.gov |

| Hydrophobically Modified HEC | High concentrations, low temperatures | Stronger viscosity enhancement than HEC | acs.orgnih.gov |

| Acrylamide/Sodium Allylsulfonate Copolymer | Increasing concentrations (with NaCl) | Decrease in intrinsic viscosity | ciac.jl.cn |

| Acrylamide/Sodium Allylsulfonate Copolymer | Increasing concentrations (with n-butyl alcohol) | Increase in intrinsic viscosity | ciac.jl.cn |

| Polyvinylpyrrolidone (PVP) | Low to moderate concentrations | Increase to a maximum, then decrease | researchgate.net |

Computational Modeling and Simulation Studies of Sodium Dodecane 1 Sulfonate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For sodium dodecane-1-sulfonate (B8722912), MD simulations are crucial for understanding its behavior in various environments, particularly in aqueous solutions where it forms complex structures like micelles.

The study of sodium dodecane-1-sulfonate and similar surfactants like sodium dodecyl sulfate (B86663) (SDS) through MD simulations is performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG). nih.gov

All-Atom (AA) Simulations: In the AA approach, every atom in the system—including the surfactant, sodium counterions, and surrounding water molecules—is explicitly represented. arxiv.org This high level of detail allows for the accurate prediction of specific interactions, such as hydrogen bonding and precise molecular conformations. mdpi.com AA simulations are essential for understanding the fine details of surfactant headgroup hydration, counterion binding, and the specific packing of alkyl chains within a micelle. acs.orgacs.org However, the computational cost of AA simulations is high, limiting the size of the system (typically up to a few tens of nanometers) and the duration of the simulation (up to microseconds). arxiv.org

A key challenge is ensuring consistency between different levels of resolution. Recent efforts focus on developing multiscale models where parameters for CG simulations are systematically derived from more detailed AA simulations, which are in turn based on quantum mechanical calculations. nih.gov This ensures that the physics at each level of description is consistent.

| Feature | All-Atom (AA) | Coarse-Grained (CG) |

|---|---|---|

| Resolution | Explicit representation of every atom. | Groups of atoms are represented as single "beads". researchgate.net |

| Computational Cost | High; limits system size and simulation time. arxiv.org | Low; allows for larger systems and longer timescales. arxiv.orgmdpi.com |

| Typical Timescale | Nanoseconds to microseconds. arxiv.org | Microseconds to milliseconds and beyond. |

| Key Applications | Detailed headgroup hydration, counterion binding, local chain packing, force field validation. acs.orgacs.org | Micelle formation and dynamics, phase behavior, interfacial phenomena, self-assembly. researchgate.netacs.org |

| Limitations | Restricted to small systems and short times. | Loss of specific atomic detail; requires careful parameterization. mdpi.com |

The accuracy of MD simulations is critically dependent on the force field, a set of mathematical functions and parameters that describe the potential energy of the system. For sodium dodecane-1-sulfonate, several force fields are commonly used and adapted.

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This is a widely used force field for organic liquids and biomolecules. researchgate.net However, standard OPLS-AA parameters, often developed for short alkanes, may not accurately reproduce the properties of long-chain surfactants. acs.org Specific re-parameterization is often necessary, which involves adjusting torsional parameters based on quantum-chemical calculations and refining non-bonded (Lennard-Jones) parameters to match experimental data like liquid density and heat of vaporization. acs.orgresearchgate.net For ionic surfactants, the interaction parameters for the sodium ions and the sulfonate group are particularly critical, as they control counterion binding and headgroup repulsion. acs.org

AMBER (Assisted Model Building with Energy Refinement): Like OPLS-AA, the AMBER family of force fields, including the General AMBER Force Field (GAFF), is popular for biomolecular simulation. rsc.org GAFF is designed to be general-purpose for organic molecules. rsc.org Studies have shown that GAFF, when paired with appropriate water models like TIP3P, can be effective for simulating surfactant systems and predicting interfacial properties. rsc.orgresearchgate.net

MARTINI: This is a prominent coarse-grained force field widely used for studying lipids, polymers, and surfactants. researchgate.net The MARTINI model typically maps four heavy atoms to one CG bead. Its parameterization aims to reproduce thermodynamic properties, such as partitioning free energies between polar and non-polar phases. researchgate.net Its computational efficiency makes it ideal for studying large-scale self-assembly processes of sodium dodecane-1-sulfonate. mdpi.com

Validation is a crucial step in force field development. For a given force field, simulated properties are compared against experimental data. For sodium dodecane-1-sulfonate, this includes matching the density of bulk liquid dodecane (B42187), the surface tension of aqueous solutions, and the critical micelle concentration (CMC). acs.orgnih.gov The structure of micelles, such as their size and shape, is also a key validation metric. nih.gov

| Force Field | Resolution | Strengths | Considerations for Sodium Dodecane-1-Sulfonate |

|---|---|---|---|

| OPLS-AA | All-Atom | Good for organic liquids; widely used. researchgate.net | Requires re-parameterization for long alkyl chains and ionic headgroups to match experimental densities and interfacial properties. acs.orgacs.org |

| AMBER/GAFF | All-Atom | Highly transferable for organic molecules; compatible with major simulation packages. rsc.orgrsc.org | Performance is highly dependent on the choice of water model and charge derivation method. rsc.org |

| MARTINI | Coarse-Grained | Computationally efficient; excellent for large-scale self-assembly and membrane simulations. mdpi.comresearchgate.net | Parameterization must accurately capture the balance of hydrophilic and hydrophobic interactions to correctly predict aggregation behavior. |

MD simulations provide unparalleled detail on the structure and dynamics of micelles formed by sodium dodecane-1-sulfonate in water. Simulations can start from a pre-assembled micelle or from randomly dispersed surfactant molecules that self-assemble during the simulation. acs.orgresearchgate.net

Key findings from these simulations include:

Hydrophobic Core: The hydrocarbon interior of the micelle is shown to be liquid-like but more ordered and less fluid than pure liquid dodecane. acs.org This is due to the spatial confinement and the anchoring of the chains to the micelle surface.

Water Penetration: AA simulations show that the hydrophobic core is largely devoid of water, but some water molecules can penetrate the micelle surface, hydrating the sulfonate headgroups and the first few carbon atoms of the alkyl chain. acs.orgresearchgate.net

Counterion Distribution: Sodium ions are not bound directly to the sulfonate headgroups in a stable pair. Instead, they are distributed in the aqueous phase near the micelle surface, primarily interacting with the headgroups through their second hydration shell. acs.org This cloud of counterions screens the electrostatic repulsion between the anionic headgroups, allowing the micelle to form.

Surfactant Dynamics: Individual surfactant molecules are not static within the micelle. They exhibit significant motion, including rotation and protrusion of their tails into the surrounding water. acs.org There is also a dynamic equilibrium of surfactant molecules exchanging between the micelle and the bulk solution, although this process is slow and often requires long CG simulations to observe.

| Property | Simulated Value | Simulation Details | Reference |

|---|---|---|---|

| Radius of Gyration (Rg) | 1.50 nm | Coarse-grained simulation of a 60-molecule SDS micelle. | researchgate.net |

| Micelle Radius (Rs) | ~1.94 nm | Calculated from Rg for a 60-molecule SDS micelle. | researchgate.net |

| Interior Fluidity | Less fluid than pure dodecane. | All-atom simulation based on dihedral rotation rates. | acs.org |

| Na+ Ion Interaction | Primarily via the second hydration shell of the sulfate group. | All-atom simulation; no stable contact pairs observed. | acs.org |

Quantum-Chemical Computations for Molecular Properties

While MD simulations rely on classical mechanics (force fields), quantum-chemical (QC) computations are used to understand the electronic structure and properties of a single molecule from first principles. For sodium dodecane-1-sulfonate, QC methods are essential for deriving accurate parameters for classical force fields. nih.gov

For example, QC calculations are used to:

Determine Partial Atomic Charges: The distribution of electron density within the surfactant molecule is calculated to assign partial charges to each atom. These charges are fundamental for accurately modeling electrostatic interactions in MD simulations.

Calculate Conformational Energies: QC methods can determine the energy of the molecule as a function of its bond lengths, angles, and dihedral angles. This information is used to parameterize the bonded terms in a force field, ensuring that the model accurately represents the molecule's flexibility and preferred conformations. nih.gov For instance, QM-optimized parameters can be directly used to build more coherent AA, united-atom (UA), and CG models. nih.gov

Predicting Interfacial and Bulk Behavior through Simulation

MD simulations are extensively used to predict the behavior of sodium dodecane-1-sulfonate at interfaces (e.g., water-air or water-oil) and in the bulk phase.

One of the primary functions of a surfactant is to reduce the interfacial tension (IFT) between two immiscible phases. MD simulations can directly calculate IFT and provide a molecular-level picture of the adsorption layer.

IFT Calculation: In a simulation box containing, for example, a water slab and a dodecane slab, surfactant molecules are added. nsmsi.irsemanticscholar.org The system is allowed to equilibrate, during which the surfactant molecules migrate to the interface. The IFT is then calculated from the components of the pressure tensor of the simulation box. researchgate.net Studies have shown that as the concentration of surfactant molecules at the interface increases, the simulated IFT decreases, mimicking experimental observations. nsmsi.ir

Adsorption Layer Structure: Simulations visualize how sodium dodecane-1-sulfonate molecules arrange themselves at an interface. The hydrophilic sulfonate headgroups are anchored in the aqueous phase, while the hydrophobic dodecane tails penetrate the non-aqueous phase (oil or air). semanticscholar.org Simulations can provide data on the orientation of the surfactant molecules, the thickness of the interfacial layer, and the density profile of different components (water, oil, surfactant headgroups, and tails) across the interface. semanticscholar.org This information is crucial for understanding how surfactants stabilize emulsions and foams. unipr.it

| System | Initial IFT (mN/m) | Final IFT with SDS (mN/m) | Simulation Details | Reference |

|---|---|---|---|---|

| Water-Decane | 54.83 | 7.32 | MD simulation (SDS1 system) | nsmsi.ir |

| Water-Decane | 59.06 | 8.28 | MD simulation (SDS2 system) | nsmsi.ir |

| Water-Triolein | N/A | ~35 (Surface Tension) | All-atom MD with GAFF/GAFF-LIPID force field at the CMC. | rsc.orgrsc.org |

Micelle Aggregation Numbers and Diffusion Coefficients

Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the aggregation behavior of sodium dodecane-1-sulfonate (SDS). These simulations model the system at an atomic level, allowing for the investigation of properties like micelle aggregation numbers and the diffusion of various components within the system.

The diffusion coefficient, a measure of the translational mobility of particles, is a key parameter determined from these simulations. It reveals the dynamics of surfactant monomers, counterions, and solvent molecules in different environments. For instance, in a 5-nanosecond all-atom MD simulation of a 60-monomer SDS micelle, the diffusion coefficients of the sodium counterions were found to vary significantly depending on their location relative to the micelle. acs.org Ions in the bulk aqueous phase moved more freely than those closely associated with the charged micellar surface. acs.org This is because approximately 25% of the sodium ions are located in the first shell and 50% in the first two shells of the micelle. acs.org The strong electrostatic attraction between the negatively charged sulfate head groups and the positive sodium ions slows the diffusion of the ions in proximity to the micelle. acs.org

Similarly, the water molecules in the immediate vicinity of the micelle, known as the first solvation shell, also exhibit reduced mobility. The translational diffusion coefficient of these water molecules is less than half of that observed in bulk water. researchgate.net This is attributed to the distortion of the typical water-water hydrogen bonding network due to the formation of hydrogen bonds between water and the sulfate head groups. researchgate.net

Detailed findings from simulation studies on the diffusion coefficients of sodium ions associated with an SDS micelle are presented below.

| Component | Location Relative to Micelle | Diffusion Coefficient (D) (cm²/s) | Reference |

|---|---|---|---|

| Sodium Ion | First Shell (closely bound) | 1.0 × 10⁻⁵ | acs.org |

| Sodium Ion | Second Shell | 1.4 × 10⁻⁵ | acs.org |

| Sodium Ion | Bulk Solution | 1.9 × 10⁻⁵ | acs.org |

Development of Theoretical Models for Surfactant Behavior

The development of theoretical models is crucial for understanding and predicting the complex behavior of surfactants like sodium dodecane-1-sulfonate. These models aim to simplify the intricate processes of monomer exchange and aggregate transport, which are otherwise described by vast systems of kinetic equations. nih.gov

A significant challenge in surfactant modeling is to reduce the complexity of the governing equations without losing the accuracy of the description. nih.gov One advanced theoretical approach generalizes previous models by moving beyond simplifying assumptions, such as a constant width of the micellar size distribution or the existence of a local chemical equilibrium between monomers and micelles. nih.gov This has led to the development of a self-consistent system of four nonlinear differential equations that describe the evolution of key parameters: the concentration of surfactant monomers, the total concentration of micelles, the mean aggregation number, and the half-width of the micellar peak (a measure of polydispersity). nih.gov This model predicts that the relaxation of micelle concentration, mean aggregation number, and polydispersity occur on three different characteristic timescales. nih.gov

Another area of active development is in simulation methodologies like Dissipative Particle Dynamics (DPD). DPD allows for faster equilibration times compared to traditional MD, making it suitable for studying spontaneous aggregation. rsc.org However, a common issue with standard DPD approaches is the underprediction of micellar aggregation numbers for ionic surfactants when compared to experimental data. rsc.org This discrepancy is often attributed to the inadequacy of existing water models, which may fail to capture the structural changes in water near the charged micellar surface. rsc.org To address this, research is focused on developing and implementing more sophisticated models, such as polarisable water models, within the DPD framework to better account for the dielectric behavior of the aqueous solution and improve the accuracy of predicted aggregation behavior. rsc.org

Theoretical models are also tested and refined by comparing their predictions against experimental data for related systems. For instance, models for mixed surfactant systems, such as those by Rubingh and Motomura, have been evaluated using experimental data from mixtures of anionic surfactants like sodium decanoate (B1226879) and sodium dodecanoate. researchgate.net Such studies help to analyze deviations from ideal behavior and understand how factors like hydrocarbon chain length influence micellar properties, reinforcing the need for robust theoretical frameworks. researchgate.net

Advanced Analytical and Characterization Methodologies for Sodium Dodecane 1 Sulfonate

Spectroscopic Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, orientation, and aggregation behavior of sodium dodecane-1-sulfonate (B8722912). These techniques probe the molecule's interaction with light to reveal details about its chemical environment and physical state.

Vibrational Sum Frequency Spectroscopy (VSFS) for Interfacial Analysis

Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-sensitive, second-order nonlinear optical technique ideal for studying the molecular structure and orientation of surfactants at interfaces. acs.org This method provides information exclusively about molecules in a non-centrosymmetric environment, such as at an air/water or oil/water interface, without interference from the bulk solution. acs.org

Research on sodium dodecyl sulfate (B86663) (SDS) at the air/water interface using VSFS has specifically targeted the vibrational modes of the sulfate headgroup. rsc.orgresearchgate.net In the spectral region between 980 and 1850 cm⁻¹, the only detectable vibrations were those corresponding to the SO₃ group. rsc.orgresearchgate.net A key observation is the symmetric SO₃ stretch at 1070 cm⁻¹. rsc.orgresearchgate.net Studies have shown that the amplitude of this peak follows the adsorption isotherm calculated from surface tension measurements, confirming the technique's ability to monitor surfactant adsorption. rsc.orgresearchgate.net

A significant finding from VSFS studies is that the orientation of the sulfate headgroup remains remarkably constant across a wide range of concentrations, from 1.0 mM up to and above the critical micelle concentration (c.m.c.). rsc.orgresearchgate.netscispace.com The headgroup orients with its pseudo-C₃ axis positioned close to the surface normal. rsc.orgresearchgate.net This orientation is maintained even with the addition of electrolytes like sodium chloride, which increases the surface packing density. rsc.orgresearchgate.net VSFS has also been used to investigate the conformational order of the alkyl chain, where the degree of gauche conformations can be inferred from the spectra. rsc.org

UV-Vis Spectrophotometry and FTIR for Complex Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-Transform Infrared (FTIR) spectroscopy are workhorse techniques for characterizing sodium dodecane-1-sulfonate, particularly when it forms complexes or interacts with other molecules.

UV-Vis Spectrophotometry is often used indirectly to study the aggregation behavior and interactions of sodium dodecane-1-sulfonate. Since the molecule itself lacks a strong chromophore in the near-UV-Vis range, its effects are often observed through changes in the spectra of probe molecules or interacting species. For instance, UV-Vis spectroscopy has been employed to investigate the interactions between SDS and proteins like zein. nih.gov It is also a common method for determining the critical micelle concentration (CMC) by monitoring the absorbance of a dye whose environment changes upon micellar encapsulation. ciac.jl.cnmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy provides detailed information about the vibrational modes of the surfactant molecule, offering insights into its conformation and interactions. Attenuated Total Reflectance (ATR-FTIR) is a particularly useful variant for studying surface phenomena and aqueous solutions. shimadzu.commdpi.com Studies on the adsorption of SDS onto substrates have focused on the CH₂ asymmetric stretching (around 2917 cm⁻¹) and scissoring bands, as well as the SO₄ asymmetric features, to gauge the organizational state of the adsorbed molecules. mdpi.com FTIR has also been instrumental in studying the interaction of SDS with biological systems, such as its effect on the lipid packing in the stratum corneum, where it was found to reduce the amount of orthorhombic phase and increase the hexagonally packed lipid phase. nih.gov When SDS interacts with polymers like gelatin, shifts in the characteristic amide bands of the polymer can be observed, indicating physical complexation. mdpi.com

| Technique | Application for Sodium Dodecane-1-Sulfonate | Key Findings/Observations |

| VSFS | Interfacial orientation and adsorption analysis | Sulfate headgroup orientation is constant above 1.0 mM; SO₃ symmetric stretch at 1070 cm⁻¹ tracks adsorption. rsc.orgresearchgate.net |

| UV-Vis | CMC determination; study of complexes with proteins/dyes | Indirectly monitors micellization and binding through spectral changes in probe molecules. nih.govciac.jl.cn |

| FTIR | Conformational analysis; study of interactions with surfaces/polymers | Shifts in CH₂ and SO₄ vibrational bands indicate changes in molecular packing and binding. mdpi.commdpi.com |

Fluorescence Spectroscopy for Micellization Studies

Fluorescence spectroscopy is a highly sensitive and widely used technique for studying the micellization of surfactants like sodium dodecane-1-sulfonate. The method typically relies on the use of a fluorescent probe, a molecule whose fluorescence properties are highly dependent on the polarity of its microenvironment. mattersofmatter.eu

Probes such as pyrene (B120774) and Nile Red are commonly used. mattersofmatter.euasianpubs.org In aqueous solution, these probes have certain fluorescence characteristics. As surfactant micelles form above the critical micelle concentration (CMC), the hydrophobic probes partition into the nonpolar core of the micelles. mattersofmatter.eu This change in environment leads to distinct changes in their fluorescence spectra, such as an increase in fluorescence intensity or a shift in the emission wavelength. mattersofmatter.eu By plotting the fluorescence intensity against the surfactant concentration, a sharp break in the curve is observed, which corresponds to the CMC. nih.gov

This method is valued for its high sensitivity and the small sample volume required. ciac.jl.cn It has been used to determine the CMC of SDS under various conditions, such as in the presence of organic additives or electrolytes. asianpubs.orgresearchgate.net For example, using pyrene as a probe, the CMC of SDS in a 3% (v/v) acetonitrile-water binary solvent was determined to be 7.7 mM. asianpubs.orgresearchgate.net Another study using Nile Red estimated the CMC of SDS to be 9.0 x 10⁻³ mol/L. mattersofmatter.eu

| Fluorescent Probe | Parameter Measured | Reported CMC for SDS | Reference |

| Pyrene | Fluorescence Intensity | 7.7 mM (in 3% ACN/water) | asianpubs.orgresearchgate.net |

| Nile Red | Fluorescence Intensity | 9.0 mM | mattersofmatter.eu |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of sodium dodecane-1-sulfonate from complex mixtures. These methods are particularly important for quality control and for analyzing residual surfactant in various products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sodium dodecane-1-sulfonate. nih.gov Due to the compound's anionic and non-volatile nature, reversed-phase and mixed-mode chromatography are the most common approaches. sielc.com